molecular formula C11H12N2O B182576 8-Methoxy-2-methylquinolin-5-amine CAS No. 82450-28-0

8-Methoxy-2-methylquinolin-5-amine

Cat. No.: B182576
CAS No.: 82450-28-0
M. Wt: 188.23 g/mol
InChI Key: YHFLZEYAFJKRPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-methylquinolin-5-amine typically involves the introduction of methoxy and methyl groups into the quinoline framework. One common method includes the alkylation of 8-hydroxyquinoline followed by amination at the 5-position. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-2-methylquinolin-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methylquinolin-5-amine involves its interaction with specific molecular targets. For instance, in its antiparasitic activity, it is believed to inhibit heme polymerase activity, leading to the accumulation of toxic heme within the parasite . This disrupts the parasite’s metabolic processes and leads to its death.

Comparison with Similar Compounds

Uniqueness: 8-Methoxy-2-methylquinolin-5-amine is unique due to the presence of both methoxy and methyl groups, which enhance its biological activity and make it a versatile compound for various applications .

Properties

IUPAC Name

8-methoxy-2-methylquinolin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7-3-4-8-9(12)5-6-10(14-2)11(8)13-7/h3-6H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFLZEYAFJKRPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40460129
Record name 8-methoxy-2-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82450-28-0
Record name 8-methoxy-2-methylquinolin-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40460129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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